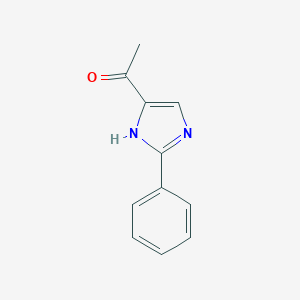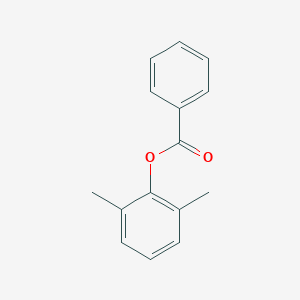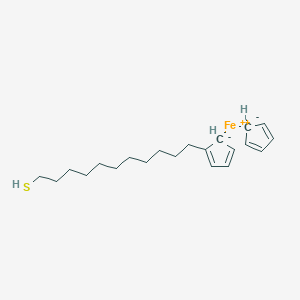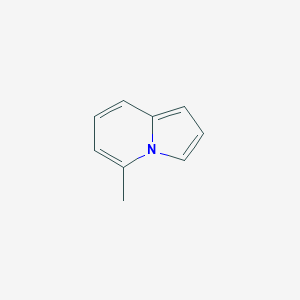![molecular formula C7H9ClO4 B158395 [(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate CAS No. 10118-72-6](/img/structure/B158395.png)
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate is an organic compound with the molecular formula C7H11ClO4 It is a derivative of propene, featuring a chloro group and two acetate groups
准备方法
Synthetic Routes and Reaction Conditions
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate can be synthesized through the reaction of 1,3-dichloropropene with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the catalyst facilitating the substitution of chlorine atoms with acetate groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of acetic acid and other carboxylic acids.
Reduction: Formation of 1-Propene-1,3-diol, diacetate.
Substitution: Formation of various substituted propene derivatives.
科学研究应用
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of [(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The chloro and acetate groups play a crucial role in its reactivity and binding affinity. The compound can undergo hydrolysis to release acetic acid, which can further interact with biological pathways.
相似化合物的比较
Similar Compounds
1-Propene-1,3-diol, diacetate: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Propene-1,1-diol, diacetate: Has a different structural arrangement, affecting its chemical properties and reactivity.
1-Propene, 2-chloro-: Lacks the diacetate groups, resulting in different chemical behavior and applications.
Uniqueness
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate is unique due to the presence of both chloro and diacetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
属性
CAS 编号 |
10118-72-6 |
|---|---|
分子式 |
C7H9ClO4 |
分子量 |
192.6 g/mol |
IUPAC 名称 |
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate |
InChI |
InChI=1S/C7H9ClO4/c1-5(9)11-3-7(8)4-12-6(2)10/h3H,4H2,1-2H3/b7-3- |
InChI 键 |
GEEGHNOKMUVQRF-CLTKARDFSA-N |
SMILES |
CC(=O)OCC(=COC(=O)C)Cl |
手性 SMILES |
CC(=O)OC/C(=C/OC(=O)C)/Cl |
规范 SMILES |
CC(=O)OCC(=COC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
